molecular formula C10H12Se4 B1583116 Tetramethyltetraselenafulvalene CAS No. 55259-49-9

Tetramethyltetraselenafulvalene

Cat. No.: B1583116
CAS No.: 55259-49-9
M. Wt: 448.1 g/mol
InChI Key: YMWLPMGFZYFLRP-UHFFFAOYSA-N
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Description

Tetramethyltetraselenafulvalene is an organic compound with the molecular formula C₁₀H₁₂Se₄. It is known for its unique properties, particularly in the field of organic superconductors. The compound is composed of a fulvalene core with four selenium atoms and four methyl groups attached. This structure imparts significant electronic properties, making it a subject of interest in materials science and organic electronics .

Mechanism of Action

Target of Action

Tetramethyltetraselenafulvalene is primarily targeted in the field of electronics, specifically in the development of single-crystal field-effect transistors . The compound’s primary role is to contribute to the intrinsic transport properties of these devices .

Mode of Action

This compound interacts with its targets by influencing the electrical characteristics of single-crystal field-effect transistors . This interaction results in clear signatures of the intrinsic transport properties of the material .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the transport properties of single-crystal field-effect transistors . The compound’s action affects the density and characteristic energy of shallow and deep traps in the material . These effects can provide indications as to the origin of shallow traps in this compound transistors .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the changes to the intrinsic transport properties of single-crystal field-effect transistors . These changes are quantifiable and can be analyzed for consistency, allowing for the reliable extraction of the density and characteristic energy of shallow and deep traps in the material .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the degree of charge transfer, dimensionality, and conformation variations in the radical cations can influence the conductivity properties of molecular conductors like this compound . These factors can lead to discrepancies in the conductivity properties among these organic conductors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyltetraselenafulvalene is typically synthesized through a multi-step process involving the formation of diselenafulvene intermediates. One common method involves the reaction of 1,4-diselenafulvene with methylating agents under controlled conditions to introduce the methyl groups. The reaction conditions often require an inert atmosphere and specific solvents to ensure the stability of the intermediates .

Industrial Production Methods: While industrial-scale production methods are less commonly documented, the synthesis generally follows similar principles as laboratory methods but with optimizations for yield and purity. Techniques such as electrochemical oxidation and galvanostatic deposition have been explored for the preparation of this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Tetramethyltetraselenafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium atoms, which can participate in redox processes.

Common Reagents and Conditions:

Major Products: The major products of these reactions include various charge-transfer salts and complexes, which exhibit unique electronic and magnetic properties. These products are of significant interest in the development of organic conductors and superconductors .

Scientific Research Applications

Tetramethyltetraselenafulvalene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of selenium atoms and methyl groups, which provide distinct electronic properties. Its ability to form stable charge-transfer complexes and its high conductivity make it a valuable compound in the field of organic electronics and materials science .

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-diselenol-2-ylidene)-4,5-dimethyl-1,3-diselenole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Se4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWLPMGFZYFLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([Se]C(=C2[Se]C(=C([Se]2)C)C)[Se]1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Se4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203773
Record name Tetramethyltetraselenafulvalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55259-49-9
Record name Tetramethyltetraselenafulvalene
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Record name 55259-49-9
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Record name Tetramethyltetraselenafulvalene
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Record name 2-(4,5-dimethyl-2H-1,3-diselenol-2-ylidene)-4,5-dimethyl-2H-1,3-diselenole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetramethyltetraselenafulvalene?

A1: The molecular formula of this compound is C10H12Se4, and its molecular weight is 411.99 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TMTSF?

A2: Researchers utilize a variety of spectroscopic techniques to characterize TMTSF, including:

  • Infrared (IR) Spectroscopy: This technique helps identify functional groups and analyze vibrational modes, providing information about molecular structure and charge transfer interactions in TMTSF salts [, , ].
  • Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing additional vibrational information, especially useful in studying electron-phonon coupling in TMTSF-based conductors [, ].
  • Electron Spin Resonance (ESR) Spectroscopy: This technique is used to investigate the presence of unpaired electrons in TMTSF radical cations and their role in conductivity [].

Q3: How does the choice of anion in TMTSF salts influence their properties?

A3: The anion significantly impacts the crystal packing, dimensionality, and electronic behavior of TMTSF salts. For example, (TMTSF)2PF6 exhibits superconductivity under pressure, while (TMTSF)2ClO4 can exhibit superconductivity at ambient pressure under specific cooling conditions [, , , ].

Q4: What are the effects of pressure on the electronic properties of TMTSF salts?

A4: Applying pressure to TMTSF salts can induce transitions between different electronic states. For instance, pressure can suppress spin-density-wave (SDW) instabilities, leading to metallic or even superconducting behavior in some cases [, , ].

Q5: Why are TMTSF-based materials considered important in the field of organic conductors?

A5: TMTSF salts were among the first organic materials discovered to exhibit superconductivity [, , , ]. This discovery opened up new avenues for exploring the interplay between structure, electron-phonon interactions, and conductivity in organic systems.

Q6: How does the dimensionality of the electronic structure affect the conductivity of TMTSF salts?

A6: The degree of electronic anisotropy, which reflects the dimensionality of the system, plays a crucial role in the conducting properties of TMTSF salts. While many TMTSF salts exhibit quasi-one-dimensional behavior, efforts have been made to increase dimensionality through structural modifications, potentially leading to enhanced conductivity [, , ].

Q7: What is the role of electron-molecular vibration coupling in the conductivity of TMTSF-based conductors?

A7: Infrared studies on TMTSF salts have revealed significant electron-molecular vibration coupling, particularly involving the totally symmetric (ag) vibrational modes. This coupling is believed to play a crucial role in the charge transport mechanism of these materials [, , ].

Q8: Have computational methods been applied to study TMTSF and its derivatives?

A8: Yes, computational chemistry techniques, such as extended Hückel tight-binding band calculations, have been instrumental in understanding the electronic band structures and predicting the conducting properties of TMTSF-based materials [, ].

Q9: Can computational methods be used to design new TMTSF-based materials with improved properties?

A9: Computational methods offer a powerful tool for exploring the relationship between molecular structure and electronic properties in TMTSF derivatives. By simulating the effects of structural modifications on band structure and conductivity, researchers can guide the design of new materials with tailored properties [, ].

  • Phase transitions in TMTSF salts: The influence of temperature, pressure, and anion ordering on the occurrence of phase transitions, including metal-insulator, spin-density-wave, and superconducting transitions [, , , , , , , , , ].
  • Synthesis and characterization of novel TMTSF-based materials: Exploring new combinations of TMTSF with various electron acceptors to create materials with diverse structural and electronic properties [, , , , , , ].
  • Investigating the Fermi surface of TMTSF conductors: Understanding the topology and dimensionality of the Fermi surface, which dictates the electronic and transport properties, using techniques like Shubnikov-de Haas and de Haas-van Alphen oscillations [, , ].
  • Examining the role of disorder in TMTSF systems: Assessing the impact of structural disorder, such as anion disorder or sulfur/selenium substitution in TMTSF analogs, on the electronic properties and the emergence of insulating behavior [, ].
  • Exploring the potential of TMTSF in organic field-effect transistors: Fabricating and characterizing TMTSF-based transistors to investigate charge carrier mobility and the influence of trapping effects on device performance [, ].

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